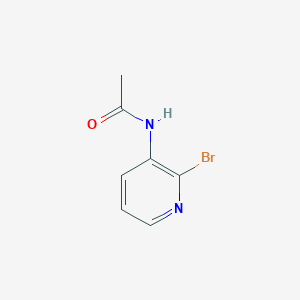

N-(2-bromopyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromopyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJXANJCXMOZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 2 Bromopyridin 3 Yl Acetamide

Direct Synthetic Routes to N-(2-bromopyridin-3-yl)acetamide

Direct synthetic routes aim to construct the this compound molecule by forming either the acetamide (B32628) linkage on a pre-existing 2-bromopyridine (B144113) core or by introducing the bromine atom onto an N-acetylated pyridine (B92270) ring.

Amidation Reactions for Acetamide Linkage Formation

The formation of the acetamide bond is a cornerstone of organic synthesis. In the context of this compound, this involves the acylation of 2-bromopyridin-3-amine. This transformation is typically achieved by reacting the amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

A representative procedure for the acylation of a bromo-aminopyridine derivative is the synthesis of N-(4-bromopyridin-2-yl)acetamide. In this reaction, 4-bromo-2-aminopyridine is treated with acetyl chloride in the presence of pyridine in a dichloromethane (B109758) solvent. The reaction proceeds at room temperature, and after workup, the desired product is obtained in good yield. A similar approach can be envisioned for the synthesis of this compound from 2-bromopyridin-3-amine.

Table 1: Representative Amidation Reaction Conditions

| Starting Material | Reagent | Solvent | Base | Temperature | Yield | Reference |

| 4-bromo-2-aminopyridine | Acetyl chloride | Dichloromethane | Pyridine | Room Temp. | 72% |

Selective Halogenation Approaches for Bromine Atom Introduction

An alternative direct route involves the selective bromination of a precursor that already contains the acetamide functionality, namely N-(pyridin-3-yl)acetamide. The challenge in this approach lies in achieving regioselectivity, directing the bromine atom specifically to the C-2 position of the pyridine ring, which is ortho to the nitrogen atom and meta to the activating acetamido group.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, the activating effect of the acetamido group can facilitate this reaction. For the selective halogenation of N-acetyl aminopyridines, a system utilizing a sodium halide (NaX) and Oxone® in an aqueous acetonitrile (B52724) solution has been reported to be effective. sci-hub.se While specific conditions for the 2-bromination of N-(pyridin-3-yl)acetamide are not detailed, this methodology provides a promising avenue for investigation. The regioselectivity would be influenced by the electronic and steric environment of the pyridine ring.

Precursor-Based Synthesis Pathways

Precursor-based pathways offer more flexibility in the synthesis design, allowing for the construction of this compound from more readily available starting materials. These methods often involve well-established named reactions and coupling strategies.

Utilization of 2-bromopyridin-3-amine and its Derivatives (e.g., Reaction with Acetic Anhydride)

This is one of the most straightforward and common methods for the synthesis of this compound. The key precursor, 2-bromopyridin-3-amine, is acylated using acetic anhydride.

A detailed procedure for a closely related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been reported. researchgate.net In this synthesis, 5-bromo-2-methylpyridin-3-amine (B1289001) is reacted with acetic anhydride in acetonitrile in the presence of a catalytic amount of sulfuric acid. The reaction is stirred at 60 °C and upon completion, the product is precipitated by the addition of water, yielding the desired acetamide in high yield (85%). researchgate.net This method is directly adaptable for the synthesis of the title compound.

Furthermore, the acylation of 2-bromopyridin-3-amine with a more complex activated carboxylic acid, 2-(1H-indol-3-yl)acetyl chloride, has been successfully demonstrated in the synthesis of N-(2-bromopyridin-3-yl)-2-(1H-indol-3-yl)acetamide, providing further evidence for the feasibility of this synthetic route. rsc.org

Table 2: Synthesis of a Related Acetamide using Acetic Anhydride

| Starting Material | Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | Acetonitrile | H₂SO₄ (cat.) | 60 °C | 85% | researchgate.net |

Exploration of N-Alkylation and Carbon-Nitrogen (C-N) Coupling Methodologies

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide powerful tools for the formation of C-N bonds. researchgate.net In principle, this compound could be synthesized via a palladium-catalyzed coupling of 2,3-dibromopyridine (B49186) with acetamide. This would involve the selective reaction at the 3-position of the dibromopyridine.

The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. organic-chemistry.orgacs.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. While a specific application of this reaction for the synthesis of this compound is not explicitly documented, the extensive literature on Buchwald-Hartwig aminations of halopyridines suggests its potential applicability. researchgate.netacs.orgnih.gov For instance, the amination of 2-bromopyridines with various amines has been well-established. researchgate.net

Applications of the Goldberg Reaction for Analogous N-Arylacetamides

The Goldberg reaction is a copper-catalyzed N-arylation of amides and is a classical and often cost-effective alternative to palladium-catalyzed methods. mdpi.comnih.gov This reaction could be employed to synthesize this compound by coupling 2-bromopyridin-3-amine with an acetylating agent or by coupling 2,3-dibromopyridine with acetamide.

Research on the Goldberg reaction of 2-bromopyridine with secondary amides has shown that the choice of ligand is critical for achieving good yields. mdpi.comnih.gov For example, the reaction of 2-bromopyridine with N-methylformamide using a CuI/1,10-phenanthroline (B135089) catalyst system in toluene (B28343) with a K₂CO₃/K₃PO₄ base gives high yields. mdpi.com However, the same study reported that the reaction with N-methylacetamide, a closer analog to acetamide, resulted in poor yields (8-10%). researchgate.net This finding is a valuable piece of research data, suggesting that while the Goldberg reaction is a plausible route, optimization would be necessary for the synthesis of this compound.

Table 3: Conditions for the Goldberg Reaction of 2-Bromopyridine with Amides

| Amide | Catalyst System | Solvent | Base | Temperature | Yield | Reference |

| N-methylformamide | CuI/1,10-phenanthroline | Toluene | K₂CO₃/K₃PO₄ | Reflux | 92-93% | mdpi.com |

| N-methylacetamide | CuI/1,10-phenanthroline | t-AmOH/Toluene | K₃PO₄ | Reflux | 8-10% | researchgate.net |

Chemodivergent Synthesis Strategies from Common Starting Materials

Chemodivergent synthesis allows for the creation of multiple, structurally distinct products from a single set of starting materials by carefully tuning the reaction conditions. This approach is highly valued for its efficiency and atom economy. In the context of this compound, while specific chemodivergent routes are not extensively documented in dedicated studies, analogous strategies with related pyridine-containing compounds provide a clear blueprint for potential pathways.

A notable example involves the reaction of 2-aminopyridines with α-bromoketones. nih.govrsc.orgrsc.org By modulating catalysts and solvents, this combination can be directed to produce either N-(pyridin-2-yl)amides through a C-C bond cleavage or 3-bromoimidazo[1,2-a]pyridines via a tandem cyclization/bromination reaction. nih.govrsc.orgrsc.org This principle can be extrapolated to devise a synthesis for this compound.

For instance, starting with 2-bromo-3-aminopyridine and a suitable acetylating agent, the reaction conditions could be fine-tuned to either yield the desired this compound or, under different catalytic systems, promote a different reaction cascade, such as an intramolecular cyclization if the acetylating agent also contains a reactive group.

A hypothetical chemodivergent synthesis could start from 2,3-diaminopyridine (B105623). Acetylation of the 3-amino group would be the initial step. Subsequent bromination could be directed to different positions on the pyridine ring or even on the acetyl group depending on the reagents and conditions, thus leading to a variety of brominated acetamide isomers.

To illustrate a potential chemodivergent approach based on documented syntheses of related compounds, consider the following theoretical scheme starting from a common precursor:

Table 1: Theoretical Chemodivergent Synthesis from 3-Aminopyridine (B143674)

| Starting Material | Reagent 1 | Reagent 2 | Product 1 | Product 2 |

| 3-Aminopyridine | Acetic Anhydride | N-Bromosuccinimide (NBS) | This compound | N-(6-bromopyridin-3-yl)acetamide |

This table is a theoretical representation based on known reactivity patterns of pyridine derivatives.

Reaction Condition Optimization and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is a crucial step in the synthesis of this compound to maximize the yield and purity of the final product. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

One of the primary methods for synthesizing N-aryl acetamides is the acylation of the corresponding amine. For this compound, this involves the acetylation of 2-bromo-3-aminopyridine. The choice of acetylating agent (e.g., acetic anhydride or acetyl chloride) and the reaction conditions can significantly impact the outcome.

A study on the synthesis of a related compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide, demonstrated the use of acetic anhydride in acetonitrile with a catalytic amount of sulfuric acid at 60°C. mdpi.com This provides a solid starting point for optimizing the synthesis of this compound.

Further optimization could involve screening different solvents, both polar and non-polar, to find the one that best solubilizes the reactants and facilitates the reaction. The temperature can be varied to find the optimal balance between reaction rate and the formation of byproducts. The use of a base, such as pyridine or triethylamine, can also be explored to neutralize the acid byproduct and drive the reaction to completion.

The Goldberg reaction, a copper-catalyzed N-arylation of amides, presents another avenue for synthesis and optimization. nih.gov This method could potentially be used to couple 2,3-dibromopyridine with acetamide. Optimization of this reaction would involve screening different copper catalysts (e.g., CuI), ligands (e.g., 1,10-phenanthroline), bases (e.g., K₃PO₄, K₂CO₃), and solvents. nih.gov

Table 2: Optimization Parameters for the Synthesis of N-Aryl Acetamides

| Parameter | Variation | Expected Outcome |

| Solvent | Toluene, Acetonitrile, Dichloromethane, Tetrahydrofuran (B95107) | Affects solubility and reaction rate. mdpi.comnih.gov |

| Catalyst | None, H₂SO₄, Pyridine, DMAP | Can significantly increase the reaction rate. mdpi.com |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the rate but may lead to decomposition. |

| Base | None, Triethylamine, K₂CO₃, K₃PO₄ | Neutralizes acidic byproducts, potentially increasing yield. nih.gov |

| Reaction Time | 1 hour to 24 hours | Monitored by TLC or LC-MS to determine the point of maximum conversion. |

This table presents general optimization parameters based on established methods for similar compounds.

Detailed research findings from the synthesis of analogous compounds provide valuable insights. For example, in the Goldberg reaction for N-methyl-N-(pyridin-2-yl)acetamide, a combination of CuI as the catalyst, 1,10-phenanthroline as the ligand, and K₃PO₄ as the base in toluene at reflux was found to be effective. nih.gov However, the use of t-AmOH as a solvent led to partial deacylation, highlighting the critical role of solvent choice. nih.gov

By systematically investigating these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed.

Chemical Reactivity and Transformational Studies of N 2 Bromopyridin 3 Yl Acetamide

Analysis of Electrophilic and Nucleophilic Sites within the Molecular Framework

The chemical reactivity of N-(2-bromopyridin-3-yl)acetamide is governed by the distribution of electron density and the interplay of its constituent functional groups: the bromopyridine ring and the acetamide (B32628) side chain. The molecule possesses several distinct sites susceptible to either electrophilic or nucleophilic attack.

Electrophilic Sites:

C2 Carbon: The carbon atom bonded to the bromine is a primary electrophilic center. The high electronegativity of the bromine atom induces a dipole, making this carbon electron-deficient and susceptible to attack by nucleophiles. This is the reactive site for various cross-coupling reactions.

Carbonyl Carbon (C=O): The carbon atom of the acetamide group is another significant electrophilic site. The adjacent, highly electronegative oxygen atom polarizes the C=O double bond, rendering the carbon atom prone to attack by nucleophiles, which is central to amide hydrolysis and other transformations.

Nucleophilic Sites:

Pyridine (B92270) Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring gives it basic and nucleophilic character. It can be protonated or coordinate to metal centers.

Amide Nitrogen: The nitrogen of the acetamide group is generally a weak nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. However, upon deprotonation with a strong base, it becomes a potent nucleophile capable of participating in alkylation and acylation reactions. stackexchange.com

Amide Oxygen: The carbonyl oxygen possesses lone pairs and is a site of nucleophilicity, particularly for protonation under acidic conditions, which activates the carbonyl carbon for nucleophilic attack.

This electronic framework allows for a diverse range of chemical transformations, enabling the targeted modification of either the pyridine core or the acetamide substituent.

Substitution Reactions Involving the Bromine Atom

The bromine atom at the C2 position of the pyridine ring is an excellent leaving group, making it the focal point for numerous substitution reactions, particularly those catalyzed by transition metals. These reactions are fundamental for constructing more complex molecular architectures based on the pyridyl scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the coupling of the pyridyl core with various aryl or heteroaryl groups. The reaction typically involves a palladium catalyst, a base, and an arylboronic acid. rsc.org The catalytic cycle involves the oxidative addition of the palladium complex to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. rsc.org

A variety of palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), have been shown to be effective for the Suzuki coupling of bromopyridines. researchgate.netmdpi.com The choice of base, often an inorganic carbonate like potassium carbonate (K₂CO₃), is crucial for the transmetalation step. mdpi.com These reactions provide a direct route to 2-aryl-3-acetamidopyridine derivatives, which are important substructures in medicinal chemistry. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions with 2-Bromopyridines

| Arylboronic Acid | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous Isopropanol | 2-Phenylpyridine derivative | researchgate.net |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2-(N-Boc-pyrrol-2-yl)pyridine derivative | mdpi.com |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2-(Thiophen-2-yl)pyridine derivative | mdpi.com |

| Various Arylboronic acids | Pd/C | - | - | 2-Arylpyridine derivatives | researchgate.net |

Beyond C-C bond formation, the electrophilic C2 position of this compound is reactive toward the formation of bonds with nitrogen, oxygen, and sulfur nucleophiles through various transition metal-catalyzed reactions.

C-N Bond Formation: The palladium-catalyzed Buchwald-Hartwig amination is a key method for forming C-N bonds. nih.gov This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The use of specific ligands, such as RuPhos and BrettPhos, in combination with palladium precatalysts, has proven effective for the amination of challenging substrates like 3-halo-2-aminopyridines. nih.gov Copper-catalyzed C-N coupling, known as the Goldberg reaction, offers an alternative route, particularly for coupling with amides. nih.govresearchgate.net These methods provide access to N-substituted 2,3-diaminopyridine (B105623) derivatives. nih.gov

C-O Bond Formation: The palladium-catalyzed Buchwald-Hartwig etherification enables the synthesis of aryl ethers by coupling aryl halides with alcohols or phenols. For this compound, this reaction would involve coupling with various hydroxyl-containing compounds in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base to furnish 2-alkoxy- or 2-aryloxypyridine derivatives. beilstein-journals.org

C-S Bond Formation: The formation of C-S bonds can be achieved through palladium-catalyzed coupling with thiols or thiocyanate (B1210189) salts. These reactions provide a route to 2-(alkylthio)- or 2-(arylthio)pyridine compounds. For instance, methodologies have been developed for the synthesis of 3-thiocyanindoles from related precursors, highlighting the viability of palladium catalysis for C-S bond formation. rsc.org

Table 2: Other Transition Metal-Catalyzed Coupling Reactions

| Bond Formed | Reaction Name | Nucleophile | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd precatalysts with RuPhos/BrettPhos ligands | nih.gov |

| C-N | Goldberg Reaction | Amides | CuI / 1,10-phenanthroline (B135089) | nih.govresearchgate.net |

| C-O | Buchwald-Hartwig Etherification | Phenols, Alcohols | Pd(OAc)₂ / Xantphos | beilstein-journals.org |

| C-S | Thiolation | Thiols, KSCN | Palladium-based catalysts | rsc.org |

| C-C (alkyne) | Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | researchgate.net |

Transformations Involving the Acetamide Functional Group

The acetamide moiety (-NHCOCH₃) offers additional opportunities for chemical modification, allowing for functionalization at the amide nitrogen or cleavage of the amide bond.

The direct N-alkylation or N-acylation of the acetamide group in this compound presents a synthetic challenge. The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity. Consequently, direct reaction with electrophiles like alkyl halides is often inefficient.

To achieve N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a highly nucleophilic amide anion. stackexchange.com This anion can then react with an alkylating agent (e.g., methyl iodide) to yield the N-alkylated product. The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is critical for the success of this transformation. stackexchange.com Similarly, acylation can be achieved by reacting the amide anion with an acylating agent like an acyl chloride or anhydride (B1165640).

Amide Bond Cleavage: The acetamide group can be hydrolyzed to the corresponding primary amine, 3-amino-2-bromopyridine (B189615), under either acidic or basic conditions.

Acidic Hydrolysis: Treatment with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat promotes hydrolysis by protonating the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Basic Hydrolysis: Saponification using a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution with heating will also cleave the amide bond. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Amide Bond Formation: The parent compound, this compound, is synthesized from 3-amino-2-bromopyridine. A standard method for this transformation is the acylation of the amino group. This is typically achieved by reacting 3-amino-2-bromopyridine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. researchgate.net

Reactivity of the Pyridine Heterocyclic Ring

The pyridine ring of this compound is a key structural motif that dictates its chemical reactivity. The presence of the bromine atom at the 2-position and the acetamido group at the 3-position influences the electron density of the ring and provides handles for various chemical transformations. This section explores the functionalization strategies employed to modify the pyridine nucleus of this compound.

Functionalization Strategies for the Pyridine Nucleus

Research into the reactivity of this compound has revealed its utility as a precursor in the synthesis of complex heterocyclic systems. One of the primary functionalization strategies involves leveraging the bromo and acetamido substituents to construct fused ring systems through intramolecular cyclization reactions.

A notable example is the use of this compound in the synthesis of tricyclic pyrrolopyridinone derivatives. This transformation is achieved through a palladium-catalyzed intramolecular direct arylation reaction. In this process, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridine ring and the methyl group of the acetamide moiety, leading to the formation of a fused five-membered ring. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of complex molecules from relatively simple starting materials.

The general scheme for this intramolecular cyclization is presented below:

Table 1: Palladium-Catalyzed Intramolecular Direct Arylation of this compound

| Reactant | Catalyst | Product |

| This compound | Palladium Catalyst | 4-methylpyrrolo[2,3-b]pyridin-7(1H)-one |

This synthetic strategy highlights the utility of the pyridine ring in this compound as a scaffold for building more elaborate molecular architectures. The strategic placement of the bromine atom and the acetamido group is crucial for the success of this intramolecular cyclization, demonstrating a sophisticated approach to the functionalization of the pyridine nucleus.

Exploration of Ring-Opening and Cycloaddition Reactivity

A comprehensive review of the available scientific literature indicates that the exploration of ring-opening and cycloaddition reactivity of this compound has not been a significant focus of research. While pyridine and its derivatives can, in principle, undergo such transformations under specific conditions, there are no documented studies detailing these types of reactions for this particular compound. Therefore, the potential for this compound to participate in ring-opening or cycloaddition reactions remains an unexplored area of its chemical reactivity.

Mechanistic Investigations of N 2 Bromopyridin 3 Yl Acetamide Reactions

Elucidation of Reaction Pathways through Spectroscopic and Computational Approaches

The elucidation of reaction pathways for compounds like N-(2-bromopyridin-3-yl)acetamide relies heavily on a combination of spectroscopic monitoring and computational modeling. These methods provide insights into the structural evolution of reactants, intermediates, and products.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for tracking the conversion of starting materials and identifying key intermediates and final products. For instance, in the synthesis of a related compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, ¹H-NMR and ¹³C-NMR spectroscopy, along with EI-MS mass spectrometry, were used to confirm the structure of the final product. The chemical shifts in NMR can indicate changes in the electronic environment of the pyridine (B92270) and acetamide (B32628) protons, while mass spectrometry helps in identifying the mass-to-charge ratio of products and fragments, confirming transformations like the substitution of the bromine atom.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for mapping potential reaction pathways. For derivatives of this compound, DFT calculations are employed to model molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential (MEP) maps. These computational studies help in predicting the most likely sites for electrophilic or nucleophilic attack. For example, DFT studies on N-[5-bromo-2-methylpyridine-3-yl]acetamide using the B3LYP/6-31G(d,p) basis set have been conducted to understand its reactivity in Suzuki cross-coupling reactions. Such analyses provide a theoretical framework for understanding the observed reaction outcomes and can predict possible reaction pathways. Natural Bond Orbital (NBO) analysis is another computational technique used to study hyperconjugative interactions and the stability of the compound's structure.

Computational and Theoretical Chemistry Studies of N 2 Bromopyridin 3 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. They are effective for predicting a wide range of molecular properties by approximating the Schrödinger equation. For molecules like N-(2-bromopyridin-3-yl)acetamide, DFT calculations can provide a detailed understanding of its fundamental chemical characteristics. xisdxjxsu.asia

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles.

For a flexible molecule such as this compound, which has a rotatable bond between the pyridine (B92270) ring and the acetamide (B32628) group, multiple stable conformations may exist. Conformational analysis maps the potential energy surface of the molecule as a function of its torsional angles. This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers (local minima), providing insight into the molecule's preferred shapes and the energy barriers between different conformations. While specific conformational analyses for this compound are not detailed in the available literature, such studies are crucial for understanding its structural preferences.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative, showing typical data obtained from geometry optimization. Actual values require specific DFT calculations for this compound.

| Parameter | Atoms Involved | Typical Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | ~1.89 |

| Bond Length | C=O | ~1.23 |

| Bond Length | N-H | ~1.01 |

| Bond Angle | C-N-H | ~120 |

| Dihedral Angle | C(ring)-C(ring)-N-C(amide) | Variable (defines conformation) |

Investigations into the electronic structure of a molecule reveal how electrons are distributed and provide a basis for understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov For related acetamide derivatives, DFT calculations have been used to determine these orbital energies and predict reactivity. nih.govnih.gov

Charge Distribution and Mulliken Population Analysis : These methods assign partial atomic charges to each atom in a molecule, offering a picture of charge distribution and identifying electron-rich and electron-deficient regions. Mulliken population analysis is a common, though basis-set dependent, method for estimating these charges from computational chemistry calculations. researchgate.net This information helps in understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Data This table illustrates the kind of data generated from FMO analysis for similar molecules. Specific values for this compound are not available in the cited literature.

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 | Chemical reactivity and stability |

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures.

IR and Raman Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one helps in assigning specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed spectral bands. xisdxjxsu.asia

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted values serve as a powerful tool for assigning signals in experimental NMR spectra and confirming the proposed structure.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface. Different colors indicate varying electrostatic potentials: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent intermediate potentials. The MESP surface is highly effective for identifying a molecule's reactive sites and understanding intermolecular interactions. xisdxjxsu.asia For this compound, one would expect negative potential (red) around the oxygen of the carbonyl group and the nitrogen of the pyridine ring, and positive potential (blue) near the amide hydrogen.

DFT provides a framework for calculating various "reactivity descriptors" that quantify a molecule's chemical behavior. These include:

Electronegativity (χ) : The tendency of a molecule to attract electrons.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.

These indices help in predicting the global reactivity of the molecule. Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine activation energies and reaction kinetics.

Advanced Computational Approaches to Intermolecular Interactions (e.g., Energy Framework Analysis)

While quantum chemical calculations often focus on single molecules, understanding how molecules interact with each other is crucial, especially in the solid state (crystals) and in biological systems.

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. nih.gov This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors. The results are often displayed as "frameworks" or diagrams where the thickness of the connecting cylinders represents the strength of the interaction. This analysis provides a clear picture of the dominant forces responsible for the crystal packing, such as hydrogen bonding or π-π stacking. mdpi.com For a molecule like this compound, this analysis would reveal the key interactions, like N-H···O hydrogen bonds between the amide groups, that stabilize its crystal structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxypyridine |

N 2 Bromopyridin 3 Yl Acetamide As a Synthetic Intermediate and Building Block

Precursor Role in the Synthesis of Advanced Organic Molecules and Heterocycles

The unique substitution pattern of N-(2-bromopyridin-3-yl)acetamide makes it an ideal starting material for constructing fused heterocyclic systems and other complex molecular architectures. The interplay between the bromo and acetamido groups provides a platform for a variety of synthetic transformations.

The synthesis of fused-ring systems is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds. While the specific example of Imidazo[1,2-a]pyridines is commonly synthesized from 2-aminopyridine (B139424) derivatives, the isomeric Imidazo[1,5-a]pyridines can be accessed from precursors derived from 3-aminopyridines.

The conventional synthesis of Imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone, a process known as the Tschitschibabin reaction. This reaction is not directly applicable to this compound for the formation of an imidazo[1,2-a]pyridine (B132010) ring due to the 3-position of the amino group.

However, the isomeric imidazo[1,5-a]pyridine (B1214698) core, which is also a significant pharmacophore, can be synthesized from precursors related to 3-aminopyridines. For instance, a transition-metal-free, iodine-mediated oxidative annulation of 2-pyridyl ketones with alkylamines provides an efficient, one-pot route to various imidazo[1,5-a]pyridine derivatives. rsc.org Another approach involves a three-component coupling of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates to construct C-N and C-S bonds simultaneously under mild conditions. mdpi.com These methods highlight pathways to fused imidazole (B134444) rings starting from pyridine (B92270) precursors with functionality at positions conducive to the formation of the imidazo[1,5-a] system.

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 2-Pyridyl ketones, Alkylamines | I₂, NaOAc | Imidazo[1,5-a]pyridines | rsc.org |

| 2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinates | Iodine | 1-Thio-imidazo[1,5-a]pyridines | mdpi.com |

| Pyridine ketone, Benzylamine | Cu(II), O₂ | 1,3-Diarylated imidazo[1,5-a]pyridines | organic-chemistry.org |

The 2-bromo and 3-amino functionalities on the pyridine ring serve as ideal handles for the construction of other fused heterocycles, such as pyrazolopyridines. These scaffolds are of considerable interest due to their diverse biological activities, including roles as kinase inhibitors. An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed starting from 2-chloro-3-nitropyridines. nih.gov This precursor shares the 2,3-substitution pattern with this compound.

A plausible synthetic route to a pyrazolo[4,3-b]pyridine derivative from this compound would involve initial hydrolysis of the acetamide (B32628) to the free amine, 2-bromo-3-aminopyridine. This intermediate could then undergo a Sandmeyer-type reaction or a modified Japp–Klingemann reaction to introduce a hydrazone, which subsequently cyclizes to form the fused pyrazole (B372694) ring. Alternatively, direct reaction with hydrazine (B178648) or its derivatives under appropriate conditions could lead to the formation of the pyrazolopyridine core. The synthesis of the isomeric pyrazolo[3,4-c]pyridines has also been described, demonstrating how these scaffolds can be selectively elaborated at multiple positions. rsc.orgresearchgate.net

Stable isotope-labeled compounds are indispensable tools in pharmaceutical development for studying metabolic pathways (ADMET studies), reaction mechanisms, and for use as internal standards in quantitative analysis. acs.org this compound can be synthesized with isotopic labels at various positions.

Deuterium Labeling: Deuterium (²H or D) can be incorporated into the pyridine ring. This can be achieved by starting the synthesis from a deuterated pyridine precursor. For example, methods exist for the deuteration of pyridine itself, which could then be carried through the synthetic sequence to the final product. acs.org Alternatively, late-stage H/D exchange reactions on the final molecule or a late-stage intermediate can be performed, often catalyzed by transition metals.

¹⁵N Labeling: The nitrogen atoms in the molecule can be replaced with the stable ¹⁵N isotope. The acetamide nitrogen can be labeled by using ¹⁵N-labeled acetamide or a related precursor during the acylation of the 3-aminopyridine (B143674) intermediate. medchemexpress.com Synthesizing ¹⁵N-labeled pyridines can be accomplished via ring-opening of the pyridine to a Zincke imine intermediate followed by ring-closure with a labeled ammonia (B1221849) source like ¹⁵NH₄Cl. chemrxiv.org

These labeled analogues are chemically identical to the parent compound but can be distinguished by mass spectrometry or NMR spectroscopy, providing a powerful method for tracking the molecule in complex biological or chemical systems.

Derivatization to Other Functionalized Acetamide-Pyridines

Beyond serving as a precursor for fused rings, this compound can be derivatized at its existing functional groups to generate a library of substituted acetamide-pyridines.

The nitrogen atom of the acetamido group is a site for further functionalization, such as alkylation or acylation. Although the amide nitrogen is less nucleophilic than an amine, it can be deprotonated with a suitable base to form an amidate anion, which can then react with various electrophiles.

N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride can introduce an alkyl group onto the amide nitrogen. This modification can significantly alter the compound's physical properties, such as lipophilicity and hydrogen bonding capacity. nih.gov

N-Acylation: Further acylation can be achieved using acyl chlorides or anhydrides to form N-acyldiacetamide derivatives. This can be useful for introducing different functional groups or for creating prodrugs.

The pyridine ring of this compound offers two primary avenues for further functionalization: reactions at the C-Br bond and reactions at other C-H positions on the ring.

Cross-Coupling Reactions at C2: The bromine atom at the 2-position is a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide variety of aryl and heteroaryl groups by reacting the bromopyridine with a boronic acid or ester. nih.govresearchgate.netlibretexts.org This reaction is a powerful tool for building molecular complexity and is widely used in drug discovery. Other cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds at this position.

Functionalization via Directed ortho-Metalation (DoM): The acetamido group is a known directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent, the DMG can direct deprotonation to the adjacent ortho position (C4). wikipedia.orgharvard.edu The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides), allowing for the regioselective introduction of a new substituent at the C4 position. This strategy provides a powerful method for elaborating the pyridine scaffold in a controlled manner.

| Reaction Type | Position | Typical Reagents | Resulting Modification |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2 | Ar-B(OH)₂, Pd catalyst, Base | C-C bond formation (Arylation) |

| Buchwald-Hartwig Amination | C2 | R₂NH, Pd catalyst, Base | C-N bond formation (Amination) |

| Directed ortho-Metalation (DoM) | C4 | 1. Organolithium base (e.g., n-BuLi) 2. Electrophile (E⁺) | C-E bond formation at C4 |

| N-Alkylation | Acetamide-N | Alkyl halide, Base (e.g., NaH) | Addition of an alkyl group |

Utility in the Construction of Molecular Linkers and Scaffolds

This compound is a versatile bifunctional molecule that holds significant potential as a synthetic intermediate and building block in the construction of complex molecular linkers and scaffolds. Its utility stems from the presence of two key functional groups on the pyridine ring: a reactive bromo substituent at the 2-position and an acetamido group at the 3-position. This arrangement allows for selective chemical transformations, enabling the molecule to be incorporated into larger, more elaborate structures that are of interest in medicinal chemistry, materials science, and drug discovery.

The primary reactive handle on this compound is the bromine atom at the 2-position of the pyridine ring. This site is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the assembly of molecular linkers and scaffolds.

One of the most prominent applications of 2-bromopyridines, and by extension this compound, is in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the bromopyridine with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base researchgate.netwikipedia.orglibretexts.org. The Suzuki-Miyaura coupling is widely used to form biaryl or heteroaryl-aryl structures, which are common motifs in pharmaceutically active compounds and functional materials researchgate.netbeilstein-journals.org. By employing this reaction, the pyridine core of this compound can be readily linked to a wide array of aryl or heteroaryl groups, thereby extending the molecular framework. The general applicability of this reaction allows for the systematic variation of the substituents, which is a crucial aspect in the design of molecular linkers with tailored properties.

Another powerful synthetic method that highlights the utility of this compound as a building block is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 2-position of the pyridine ring and a primary or secondary amine acs.orgacs.orgnih.govresearchgate.net. This transformation is of particular importance in medicinal chemistry for the synthesis of aminopyridine derivatives, which are prevalent in numerous drug candidates. The ability to introduce a diverse range of amino groups allows for the construction of linkers with varying polarity, basicity, and hydrogen-bonding capabilities.

Furthermore, the Sonogashira coupling reaction provides a pathway for the formation of a carbon-carbon triple bond by coupling the 2-bromopyridine (B144113) moiety with a terminal alkyne, catalyzed by palladium and a copper co-catalyst scirp.orgsemanticscholar.orgresearchgate.netscirp.orgsemanticscholar.org. Alkynes are valuable components of molecular linkers as they introduce rigidity and linearity into the molecular structure. The resulting alkynylpyridines can serve as key intermediates for the synthesis of more complex heterocyclic systems or as rigid spacers in molecular scaffolds scirp.orgsemanticscholar.orgresearchgate.net.

The acetamido group at the 3-position of this compound also plays a significant role in its utility. While it is less reactive than the bromo group in the context of cross-coupling reactions, it can influence the electronic properties of the pyridine ring and can act as a hydrogen bond donor and acceptor, which can be important for molecular recognition and self-assembly processes. Moreover, the acetamido group can be hydrolyzed to the corresponding amine, providing a further point of functionalization for the attachment of other molecular fragments.

The strategic combination of these reactions allows for a modular approach to the synthesis of complex molecular architectures. For instance, this compound can first undergo a Suzuki-Miyaura coupling to introduce an aryl group, followed by modification of the acetamido group or a subsequent reaction at another position on the newly introduced aryl ring. This step-wise construction enables the precise assembly of molecular linkers and scaffolds with well-defined lengths, geometries, and functionalities.

Below is a table summarizing the potential cross-coupling reactions for this compound in the construction of molecular linkers and scaffolds.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure | Potential Application in Linkers/Scaffolds |

| Suzuki-Miyaura Coupling | Organoboron (e.g., Ar-B(OH)₂) | C-C | 2-Aryl-3-acetamidopyridine | Introduction of aryl or heteroaryl units to extend the molecular framework and introduce diverse electronic and steric properties. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 2-Amino-3-acetamidopyridine | Incorporation of amino functionalities for tuning solubility, basicity, and hydrogen-bonding capabilities. |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C-C (alkyne) | 2-Alkynyl-3-acetamidopyridine | Creation of rigid, linear linkers and introduction of a versatile functional group for further transformations. |

Q & A

Q. What are the recommended methods for synthesizing N-(2-bromopyridin-3-yl)acetamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves bromination and acetylation of pyridine derivatives. A microwave-assisted protocol (e.g., coupling 2-halophenols/pyridines with amines under palladium catalysis) can enhance reaction efficiency and yield . Key parameters to optimize include:

Q. How can the crystal structure of this compound be determined, and what software is used for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement:

- Use SHELX programs (e.g., SHELXL for small-molecule refinement) to analyze unit cell parameters and hydrogen bonding .

- Compare with analogous structures (e.g., N-(5-bromopyridin-2-yl)acetamide: Triclinic P1 space group, a=4.0014 Å, b=8.7232 Å) .

- Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : to identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and acetamide groups. resolves carbonyl signals (~168–170 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotope patterns.

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. For example, acetamide derivatives may bind to ATP pockets via hydrogen bonding .

- MD Simulations : Assess conformational stability in solvent (e.g., water, DMSO) using GROMACS or AMBER .

Q. How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?

Answer:

- Bromine Effects : Increases molecular weight (~215–230 g/mol) and lipophilicity (logP ~1.5–2.0), enhancing membrane permeability .

- Acetamide vs. Pivalamide : Replace acetyl with bulkier groups (e.g., pivaloyl) to modulate steric hindrance and solubility .

- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (~200–250°C) influenced by substituents .

Q. How can data contradictions in crystallographic or spectroscopic results be resolved?

Answer:

- Crystallographic Ambiguities : Use Olex2 or PLATON to check for twinning, disorder, or missed symmetry. Re-refine with SHELXL using higher-resolution data .

- NMR Signal Overlap : Apply 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR to separate resonances .

- Validation : Cross-reference with computational predictions (e.g., chemical shifts via ACD/Labs or Gaussian) .

Q. What strategies are recommended for analyzing the compound’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks .

- HPLC Monitoring : Track degradation products (e.g., de-brominated or hydrolyzed analogs) using C18 columns and UV detection (λ = 254 nm) .

- Stabilizers : Use inert atmospheres (N₂) or antioxidants (BHT) for long-term storage in amber vials.

Methodological Considerations

- Synthesis Scalability : Transition from microwave batch reactions to flow chemistry for gram-scale production .

- Crystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to grow diffraction-quality crystals .

- Ethical Compliance : Ensure compliance with safety protocols (e.g., handling brominated compounds in fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.